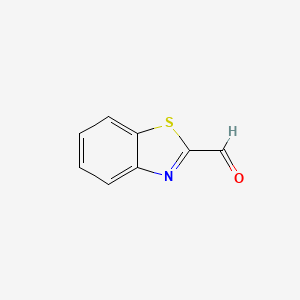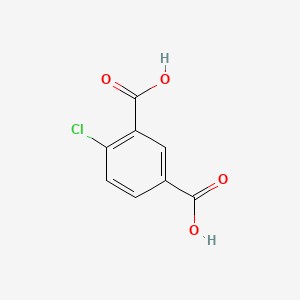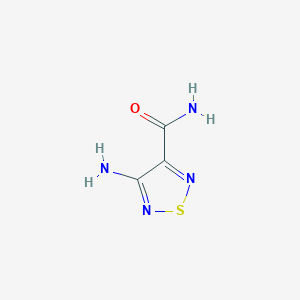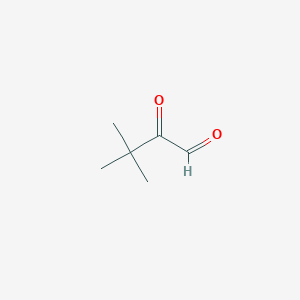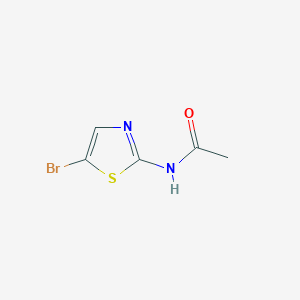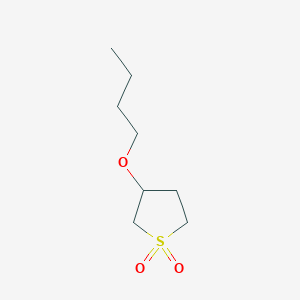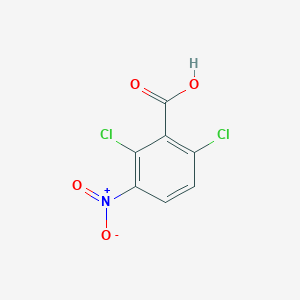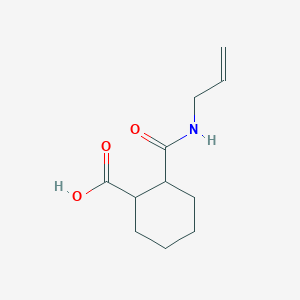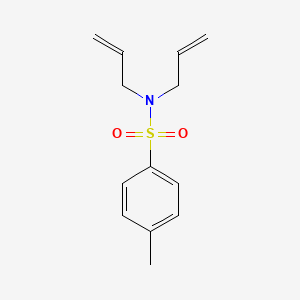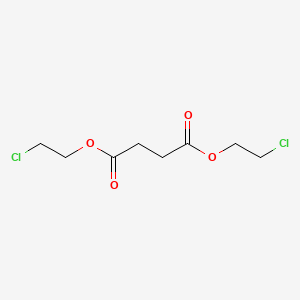
Bis(2-chloroethyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Bis(2-chloroethyl) butanedioate and related compounds involves complex chemical reactions. For instance, the synthesis of mesogenic units like Bis(p-hydroxybenzoic acid) butanediolate involves melting transesterification, highlighting the intricate procedures in synthesizing related compounds (Song Wan-wen, 2007). Another example includes the novel synthesis routes for fused cyclopentenes using 2,3-Bis(phenylsulfonyl)-1,3-butadiene, demonstrating the chemical versatility and potential for creating complex molecular structures (A. Padwa et al., 1996).
Molecular Structure Analysis
Understanding the molecular structure of Bis(2-chloroethyl) butanedioate and related compounds is crucial for their application in various fields. For instance, the study of 1,4-bis(pyridinium)butanes' complexation with carboxylatopillar[5]arene revealed significant insights into the molecular interactions and structure (Chunju Li et al., 2011). Similarly, the synthesis and structural characterization of compounds like 2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol offer detailed molecular structure insights, which are pivotal for understanding their chemical behavior (Bi Fuqiang et al., 2012).
Chemical Reactions and Properties
Bis(2-chloroethyl) butanedioate undergoes various chemical reactions, contributing to its diverse chemical properties. Studies such as the synthesis and first in vitro cytotoxicity studies of bis(2-chloroethyl) amino group-containing polymers shed light on the chemical reactivity and potential applications of these compounds (Peter Molz et al., 1980). The chemical reactivity is further explored in the synthesis and reactions of 1,4-Bis (alkylchlorosilyl) butane, demonstrating the versatile chemical transformations these compounds can undergo (Xi Chen, 1984).
Physical Properties Analysis
The physical properties of Bis(2-chloroethyl) butanedioate and related compounds, such as their melting points, boiling points, and solubility, are essential for their practical application. Research in this area includes the synthesis and characterization of compounds like Bis-(chloromethyl) oxetane, providing valuable data on their physical characteristics (T. S. Reddy et al., 2006).
Applications De Recherche Scientifique
Polymer Synthesis : Bis(2-chloroethyl) butanedioate derivatives have been used in polymer synthesis. A study described the polymerization of bis(2,2,2-trichloroethyl) trans-3,4-epoxyadipate with 1,4-butanediol, using porcine pancreatic lipase as a catalyst. This process resulted in a polymer with high enantiomeric purity (Wallace & Morrow, 1989).
In Vitro Cytotoxicity Studies : Research has been conducted on monomers containing the cytotoxic bis(2-chloroethyl)amino group, linked via urethane and O-acylated hydroxamic acid bonds to polymerizable methacrylic acid derivatives. These were tested for in vitro cytotoxicity against various tumor lines, revealing significant differences in cytotoxic potency depending on the type of cleavable spacer group used (Molz et al., 1980).
Supramolecular Chemistry : In supramolecular chemistry, bis(imidazolium) dication derivatives, similar to bis(2-chloroethyl) butanedioate, have been used to form [2]pseudorotaxanes with pillar[5]arene, demonstrating controlled dethreading/rethreading processes (Li et al., 2010).
Synthesis of Organic Compounds : Studies on the synthesis of dicarboxylic acid derivatives of [60]fullerene using Diels–Alder reaction with bis(methylene)butanedioates have been reported. This process resulted in useful derivatives for further chemical transformations (Ishida et al., 2000).
Biologically Active Metabolites : Research has identified N,N-Bis(2-chloroethyl)phosphorodiamidic acid as a metabolite of cyclophosphamide with significant in vivo and in vitro antitumor activity, suggesting a critical role in the biological activities of cyclophosphamide (Colvin et al., 1973).
Chemical Warfare Agent Degradation : A study focused on the hydrolysis products of sulfur mustard agents, including bis(2-chloroethyl)sulfide, using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for detection (Kroening et al., 2009).
Propriétés
IUPAC Name |
bis(2-chloroethyl) butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAPSSUUVWPWIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCCl)C(=O)OCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287411 |
Source


|
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-chloroethyl) butanedioate | |
CAS RN |
925-17-7 |
Source


|
| Record name | NSC50941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bis(2-chloroethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

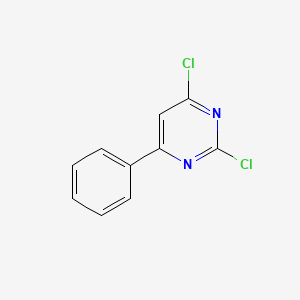
![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
